(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-bromophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c17-15-3-1-2-13(10-15)16(19)18-7-4-12(5-8-18)14-6-9-20-11-14/h1-3,6,9-12H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJYYJPSEKUGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a nucleophilic substitution reaction involving piperidine and an appropriate halogenated precursor.
Coupling with Thiophenyl Group: The thiophenyl group is then coupled with the piperidinyl intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of the Bromophenyl Group: Finally, the bromophenyl group is introduced through a Friedel-Crafts acylation reaction, where the piperidinyl-thiophenyl intermediate reacts with a bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting neurological disorders.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific signaling cascades, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Their Features
The following table highlights key structural analogs, emphasizing variations in aryl groups, heterocycles, and biological activity:
| Compound Name | Aryl Group | Heterocycle | Biological Activity (IC50) | Reference |
|---|---|---|---|---|
| (3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone | 3-Bromophenyl | Piperidine, Thiophen-3-yl | Not reported | - |
| 4-(3,4-Dimethoxythiophen-2-yl)-1H-pyrrol-3-ylmethanone (4a-7) | 3-Bromophenyl | Pyrrole, Dimethoxythiophene | MGC80-3: 8.5 μM; HCT-116: 20.0 μM | |
| (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone | None | Piperidine, Oxadiazole, Thiophene | Not reported | |
| [4-(4-Bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]methanone | 4-Bromophenyl | Piperidine, Triazole | Not reported | |
| (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(thiophen-3-yl)methanone | None | Piperidine, Dimethoxybenzyl | Not reported | |
| Raloxifene derivatives (e.g., bipyraloxifene) | Hydroxyphenyl | Benzo[b]thiophene, Bipyridine | SERM activity (estrogen receptor modulation) |
Key Observations:
Role of Bromophenyl Group :
- The 3-bromophenyl group in the target compound and 4a-7 () is associated with anti-tumor activity. Halogen atoms like bromine may enhance binding via hydrophobic or halogen-bonding interactions.
- In contrast, 4-bromophenyl derivatives () show structural diversity but lack reported biological data.
Heterocyclic Modifications :
- Replacing piperidine with pyrrole (4a-7) retains anti-tumor activity, suggesting flexibility in the heterocyclic core .
- Oxadiazole and triazole substituents () introduce polar groups that could affect solubility or target engagement.
Thiophene vs. Benzo[b]thiophene :
- Thiophene-containing compounds (target compound, 4a-7) exhibit moderate cytotoxicity, while benzo[b]thiophene derivatives (raloxifene analogs) are established SERMs, indicating divergent therapeutic applications .
Biological Activity
The compound (3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
Key Features:
- A bromophenyl group providing lipophilicity.
- A thiophenyl moiety which may contribute to its biological interactions.
- A piperidine ring that is often associated with a variety of biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Dopamine Receptors : Compounds with piperidine structures have shown activity at dopamine receptors, particularly D3 and D2 receptors, which are implicated in neuropsychiatric disorders .
- Enzyme Inhibition : The compound may inhibit key enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is involved in metabolic processes and could be beneficial in treating metabolic syndrome .
- Cancer Cell Lines : Preliminary studies suggest that related compounds exhibit growth inhibitory effects on cancer cell lines, potentially through mechanisms involving Na+/K(+)-ATPase inhibition and modulation of oncogenic pathways .
Biological Activity Data
The following table summarizes the biological activity findings for this compound and its analogs based on various assays:
Case Studies
Several studies have highlighted the pharmacological potential of compounds related to this compound:
- Neuroprotective Effects : A study demonstrated that a structurally similar compound protected dopaminergic neurons from degeneration, suggesting potential applications in treating neurodegenerative diseases like Parkinson’s .
- Metabolic Syndrome Treatment : Research indicated that inhibition of 11β-HSD type 1 could ameliorate conditions associated with metabolic syndrome, including obesity and type 2 diabetes, providing a pathway for therapeutic intervention .
- Anticancer Activity : In vitro studies showed that related compounds inhibited cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest, indicating their potential as anticancer agents .
Q & A
Q. What are the recommended synthetic routes and characterization methods for (3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone?
Methodological Answer:
- Synthesis : Use cross-coupling reactions such as Ullmann coupling or Buchwald-Hartwig amination to link the 3-bromophenyl and thiophene-substituted piperidine moieties. For piperidine functionalization, employ nucleophilic substitution or reductive amination (e.g., using NaBHCN) .
- Characterization :
- NMR : H and C NMR in deuterated DMSO or CDCl to confirm regiochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~389.3 g/mol).
- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated in analogous bromophenyl-piperidine structures .
Q. How can researchers design biological activity assays for this compound?
Methodological Answer:
- In Vitro Binding Assays : Screen against CNS targets (e.g., dopamine or serotonin receptors) due to structural similarity to pharmacologically active piperidine derivatives .
- Use radioligand displacement assays with H-labeled antagonists.
- Measure IC values using competitive binding protocols.
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and metabolic stability (hepatic microsomes) to prioritize lead optimization .
Q. What analytical techniques are critical for confirming the compound’s purity and structure?
Methodological Answer:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm) and aromatic C-Br (~550 cm) stretches .
- Elemental Analysis : Validate empirical formula (CHBrNOS) with <0.4% deviation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?
Methodological Answer:
- Solvent Screening : Compare polar aprotic solvents (DMF, THF) to enhance nucleophilicity of the piperidine nitrogen. Evidence suggests DMF increases yields by 15–20% in similar systems .
- Catalyst Optimization : Test Pd(OAc)/XPhos vs. CuI/1,10-phenanthroline for cross-coupling efficiency. Monitor by TLC and isolate intermediates via column chromatography (SiO, hexane/EtOAc gradient) .
Q. How can spectral overlaps in NMR be resolved for accurate structural assignment?
Methodological Answer:
Q. What strategies are effective for identifying molecular targets of this compound in complex biological systems?
Methodological Answer:
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCRs) .
- Structural Analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate structure-activity relationships (SAR) .
Q. What environmental impact assessments are relevant for this compound?
Methodological Answer:
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge .
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
